molecular formula C4H6NSi B3052704 4-Silylbutanenitrile CAS No. 4390-84-5

4-Silylbutanenitrile

Cat. No.: B3052704
CAS No.: 4390-84-5
M. Wt: 96.18 g/mol
InChI Key: LFPDKAGCYBUUGO-UHFFFAOYSA-N
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Description

4-Silylbutanenitrile is an organosilicon compound with the molecular formula C₄H₉NSi It is a nitrile derivative where a silyl group is attached to the fourth carbon of the butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Silylbutanenitrile can be synthesized through several methods, including:

    Hydrosilylation of But-3-enenitrile: This involves the addition of a silyl group to the double bond of but-3-enenitrile using a hydrosilylation catalyst such as platinum or rhodium complexes.

    Grignard Reaction: This method involves the reaction of a Grignard reagent (such as ethylmagnesium bromide) with a silyl chloride, followed by the addition of cyanide to form the nitrile group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective addition of the silyl group to the desired position on the butanenitrile chain.

Chemical Reactions Analysis

Types of Reactions: 4-Silylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various silyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Silylbutanenitrile has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organosilicon compounds.

    Materials Science: It is used in the preparation of silicon-containing polymers and materials with unique properties.

    Biological Studies: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-silylbutanenitrile involves its ability to participate in various chemical reactions due to the presence of both the nitrile and silyl groups. The nitrile group can undergo nucleophilic addition reactions, while the silyl group can participate in hydrosilylation and other silicon-based reactions. These properties make it a versatile compound in organic synthesis and materials science.

Comparison with Similar Compounds

    Butanenitrile: A simpler nitrile compound without the silyl group.

    Trimethylsilylbutanenitrile: A similar compound with a trimethylsilyl group instead of a generic silyl group.

    Silicon-Containing Nitriles: Other nitrile compounds with different silicon-containing groups.

Uniqueness: 4-Silylbutanenitrile is unique due to the specific positioning of the silyl group on the butanenitrile chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both nitrile and silyl functionalities are required.

Properties

InChI

InChI=1S/C4H6NSi/c5-3-1-2-4-6/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPDKAGCYBUUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50785395
Record name 4-Silylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50785395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4390-84-5
Record name 4-Silylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50785395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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